molecular formula C10H21N2O2P B1664759 1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine CAS No. 14984-65-7

1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine

Cat. No.: B1664759
CAS No.: 14984-65-7
M. Wt: 232.26 g/mol
InChI Key: SOYAWOSQURUWHG-UHFFFAOYSA-N
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Description

1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine is a chemical compound known for its unique structure and properties It is characterized by the presence of aziridine rings and a phosphinic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine typically involves the reaction of 2,2-dimethylaziridine with phosphinic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired ester. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes .

Major Products

The major products formed from these reactions include phosphine oxides, reduced alcohol derivatives, and various substituted aziridine compounds. These products have diverse applications in different fields .

Scientific Research Applications

1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine involves its interaction with specific molecular targets and pathways. The aziridine rings can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The phosphinic acid ester group also plays a role in modulating the compound’s activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Phosphinic acid, P,P-bis(1-aziridinyl)-, (1S)-1-[3-[3-[(dimethylamino)carbonyl]phenoxy]-4-nitrophenyl]ethyl ester
  • Carbamic acid, [bis(2,2-dimethyl-1-aziridinyl)phosphinyl]-,2-[(1-methoxy-2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl ester

Uniqueness

1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine stands out due to its unique combination of aziridine rings and phosphinic acid ester group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

14984-65-7

Molecular Formula

C10H21N2O2P

Molecular Weight

232.26 g/mol

IUPAC Name

1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine

InChI

InChI=1S/C10H21N2O2P/c1-6-14-15(13,11-7-9(11,2)3)12-8-10(12,4)5/h6-8H2,1-5H3

InChI Key

SOYAWOSQURUWHG-UHFFFAOYSA-N

SMILES

CCOP(=O)(N1CC1(C)C)N2CC2(C)C

Canonical SMILES

CCOP(=O)(N1CC1(C)C)N2CC2(C)C

Appearance

Solid powder

14984-65-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AB 163
AB-163
ethyl di-(2,2-dimethyl)ethylenamido phosphate
NSC 108878

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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